molecular formula C19H29N3O3S B10940790 [4-(2-Methylbenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

[4-(2-Methylbenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B10940790
M. Wt: 379.5 g/mol
InChI Key: FFIDONKMWRUZTG-UHFFFAOYSA-N
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Description

[4-(2-METHYLBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms, and a piperidine ring, which is another six-membered heterocycle with one nitrogen atom. The presence of these rings makes the compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-METHYLBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and deprotection reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-METHYLBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(2-METHYLBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(2-METHYLBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects . The compound’s structure allows it to bind to these targets with high affinity, influencing cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-METHYLBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE apart from these similar compounds is its unique combination of piperazine and piperidine rings, which may confer distinct biological activities and therapeutic potential. Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C19H29N3O3S/c1-16-6-3-4-7-17(16)14-20-10-12-21(13-11-20)19(23)18-8-5-9-22(15-18)26(2,24)25/h3-4,6-7,18H,5,8-15H2,1-2H3

InChI Key

FFIDONKMWRUZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C

Origin of Product

United States

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